molecular formula C17H11NO6 B2796658 2-(1,3-benzodioxol-5-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 356578-72-8

2-(1,3-benzodioxol-5-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B2796658
CAS No.: 356578-72-8
M. Wt: 325.276
InChI Key: COYDYKNLILNQLI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can provide important insights into how the compound behaves under different conditions.

Scientific Research Applications

Heparanase Inhibition and Anti-angiogenic Effects

  • Heparanase Inhibition : A study by Courtney et al. (2004) describes derivatives of this compound as potent inhibitors of the enzyme heparanase. This inhibition has implications for cancer treatment, as heparanase plays a significant role in tumor metastasis and angiogenesis.

Synthesis and Structural Analysis

  • Synthesis of Derivatives : Deng et al. (2003) focused on the synthesis of derivatives of this compound, indicating its utility in creating novel chemical entities.
  • Novel Tricyclic Isoindoles and Thiazolo Derivatives : Melo et al. (2004) explored the formation of tricyclic isoindoles and thiazolo derivatives, showcasing the compound's potential in synthesizing complex organic structures.

Herbicidal Activity

  • Herbicidal Applications : A study by Huang et al. (2009) demonstrates that derivatives of this compound exhibit significant herbicidal activity, suggesting its potential use in agriculture.

Chemical Group Analysis

  • Analysis of Derivatives : Daliacker et al. (1978) describe the formation and preparation of various benzodioxolecarboxylic acids, providing insight into the chemical characteristics of this group of compounds.

Application in Heterocycles Preparation

  • Preparation of Saturated Isoindole-fused Heterocycles : Stájer et al. (2002) researched the reaction of this compound to produce saturated isoindole-fused heterocycles, indicating its role in advanced organic synthesis.

Photoinitiator for Free Radical Polymerization

  • Photoinitiator Application : Kumbaraci et al. (2012) synthesized a derivative that acts as a photoinitiator for free radical polymerization, highlighting its potential in material science applications.

Safety and Hazards

This involves studying the potential risks associated with handling and using the compound. It includes understanding its toxicity, flammability, and environmental impact .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO6/c19-15-11-3-2-10(17(21)22)6-12(11)16(20)18(15)7-9-1-4-13-14(5-9)24-8-23-13/h1-6H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYDYKNLILNQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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